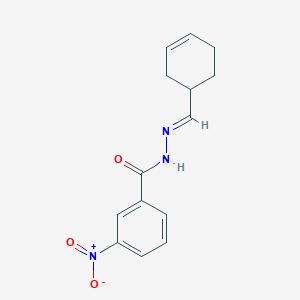![molecular formula C15H14F2N2O3S B5796450 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B5796450.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-fluorophenyl)benzamide, commonly known as DFSB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFSB belongs to the class of sulfonyl fluorides, which are known for their unique chemical properties and biological activities.
作用机制
DFSB acts by forming a covalent bond with the active site of target proteins and enzymes. The sulfonyl fluoride group of DFSB reacts with the nucleophilic residues of the target protein, resulting in the formation of a stable covalent bond. This covalent bond irreversibly inhibits the activity of the target protein or enzyme, leading to downstream effects on biological processes.
Biochemical and Physiological Effects
DFSB has been shown to have a range of biochemical and physiological effects on cells and organisms. DFSB has been demonstrated to inhibit the activity of various enzymes involved in cell signaling, metabolism, and gene expression. DFSB has also been shown to induce cell death in cancer cells by inhibiting the activity of anti-apoptotic proteins. In addition, DFSB has been shown to have anti-inflammatory effects by inhibiting the activity of enzymes involved in the production of inflammatory mediators.
实验室实验的优点和局限性
DFSB has several advantages as a tool for scientific research. DFSB is highly selective towards specific proteins and enzymes, allowing for the study of their functions and interactions. DFSB is also irreversible, meaning that its effects on target proteins and enzymes are long-lasting. However, DFSB also has some limitations. DFSB can be toxic to cells at high concentrations, making it difficult to use in certain experiments. In addition, DFSB can be expensive to synthesize, limiting its availability for some research groups.
未来方向
There are several future directions for research on DFSB. One area of interest is the development of new synthetic methods for DFSB that are more efficient and cost-effective. Another area of interest is the identification of new target proteins and enzymes for DFSB, which could lead to the discovery of new biological pathways and potential drug targets. Finally, there is a need for further studies on the toxicity and safety of DFSB, particularly in vivo, to determine its potential for clinical applications.
Conclusion
DFSB is a valuable tool for scientific research due to its ability to selectively modify proteins and enzymes. DFSB has been used to study a range of biological processes, including cell signaling, metabolism, and gene expression. DFSB acts by forming a covalent bond with the active site of target proteins and enzymes, leading to downstream effects on biological processes. DFSB has several advantages as a research tool, including its selectivity and irreversibility, but also has some limitations, including toxicity and cost. Future research on DFSB should focus on developing new synthetic methods, identifying new target proteins and enzymes, and studying its toxicity and safety.
合成方法
DFSB can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-fluorobenzoyl chloride, followed by the reaction of the resulting intermediate with dimethyl sulfonamide. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of DFSB is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.
科学研究应用
DFSB has been used in various scientific research studies due to its ability to selectively modify proteins and enzymes. DFSB acts as a covalent inhibitor that irreversibly binds to the active site of target proteins, thereby inhibiting their activity. The selectivity of DFSB towards specific proteins and enzymes makes it a valuable tool for studying their functions and interactions. DFSB has been used to study the role of various proteins and enzymes in biological processes such as cell signaling, metabolism, and gene expression.
属性
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-19(2)23(21,22)12-7-8-14(17)13(9-12)15(20)18-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZKEMWBTMFMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(4-fluorophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)

![6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)

![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)
![4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)
![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)



![9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5796454.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)
